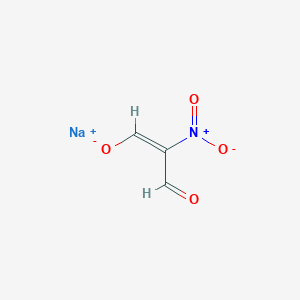

Sodium 2-nitro-1,3-dioxopropan-2-ide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-nitro-1,3-dioxopropan-2-ide is a chemical compound with the molecular formula C₃H₄NNaO₅. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as a building block in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-nitro-1,3-dioxopropan-2-ide typically involves the nitration of 1,3-dioxopropane derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro compound. The process generally requires the use of nitric acid and a suitable solvent, such as acetic acid, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-nitro-1,3-dioxopropan-2-ide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitrate compounds.

Reduction: Production of amines or hydroxylamines.

Substitution: Generation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

Sodium 2-nitro-1,3-dioxopropan-2-ide is utilized as a reagent in various organic synthesis processes. Its ability to act as a nucleophile allows it to participate in reactions that form carbon-carbon bonds and other functional groups. This compound can be integral in synthesizing complex organic molecules, including pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as an intermediate in the synthesis of biologically active compounds. It can be involved in the development of new drugs targeting various diseases.

Case Study : A study highlighted its role in synthesizing nitro-containing compounds that exhibit antimicrobial activity. The incorporation of the nitro group is crucial for enhancing the biological activity of these compounds, making this compound a valuable starting material.

Pharmaceutical Development

The compound has been explored for its potential use in drug formulation due to its stability and reactivity. Its derivatives have been investigated for their pharmacological properties, particularly in developing agents that can modulate biological pathways effectively.

Mechanism of Action

The mechanism of action of Sodium 2-nitro-1,3-dioxopropan-2-ide involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

- Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate

- This compound

Comparison: this compound is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its nitro group provides a versatile functional site for various chemical transformations, making it a valuable compound in synthetic chemistry.

Biological Activity

Sodium 2-nitro-1,3-dioxopropan-2-ide (CAS No. 34461-00-2) is a chemical compound with notable biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant studies highlighting its significance.

- Molecular Formula : C₃H₄NNaO₄

- Molecular Weight : 139.04 g/mol

- Appearance : White crystalline powder, soluble in water.

- Storage Conditions : Should be stored under inert atmosphere at 2-8°C to maintain stability.

Biological Activity Overview

This compound has been primarily studied for its roles as a herbicide and fungicide . Its biological activity stems from its ability to inhibit specific biochemical pathways in plants and fungi, leading to growth suppression or death.

-

Herbicidal Activity :

- The compound disrupts photosynthesis and respiration in plants by interfering with electron transport chains.

- It inhibits the synthesis of essential metabolites, leading to stunted growth or plant death.

-

Fungicidal Activity :

- This compound targets fungal cell wall synthesis and disrupts membrane integrity.

- It has shown effectiveness against various plant pathogens, making it a valuable tool in agricultural pest management.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

Study 1: Herbicidal Efficacy

A study conducted by researchers evaluated the herbicidal effects of this compound on common weeds. The results indicated a significant reduction in weed biomass compared to control groups, demonstrating its potential as a selective herbicide .

Study 2: Fungicidal Properties

In another research effort, this compound was tested against several fungal strains responsible for crop diseases. The compound exhibited strong antifungal activity, with inhibition zones measured significantly larger than those observed with traditional fungicides .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| This compound | Contains a dioxo structure | More stable under varying conditions |

| Sodium (E)-2-nitro-3-oxoprop-1-en-1-olate | Enolate structure | Exhibits different reactivity patterns |

| Sodium 2-nitrophenylacetate | Contains a nitrophenyl group | Distinct biological activity profiles |

Safety and Toxicity

While this compound demonstrates significant biological activity, it is crucial to consider its safety profile. The compound is classified as corrosive and an irritant; therefore, appropriate safety measures should be implemented during handling . Precautionary statements include avoiding inhalation and contact with skin or eyes.

Properties

CAS No. |

34461-00-2 |

|---|---|

Molecular Formula |

C3H2NNaO4 |

Molecular Weight |

139.04 g/mol |

IUPAC Name |

sodium;(Z)-2-nitro-3-oxoprop-1-en-1-olate |

InChI |

InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1/b3-1-; |

InChI Key |

OQMLJRMYSFKMDS-SPNQZIMRSA-M |

SMILES |

C(=C(C=O)[N+](=O)[O-])[O-].[Na+] |

Isomeric SMILES |

C(=C(/C=O)\[N+](=O)[O-])\[O-].[Na+] |

Canonical SMILES |

C(=C(C=O)[N+](=O)[O-])[O-].[Na+] |

Key on ui other cas no. |

609-32-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.